molecular formula C26H25N3 B5050750 2-[4-(diphenylmethyl)-1-piperazinyl]quinoline

2-[4-(diphenylmethyl)-1-piperazinyl]quinoline

Cat. No. B5050750
M. Wt: 379.5 g/mol
InChI Key: STBYLSNMAJMCIF-UHFFFAOYSA-N
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Description

“2-[4-(diphenylmethyl)-1-piperazinyl]quinoline” is a compound that contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also includes a quinoline structure, which is a vital scaffold for leads in drug discovery .


Synthesis Analysis

The synthesis of piperazine derivatives, including “2-[4-(diphenylmethyl)-1-piperazinyl]quinoline”, has been reported in various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific process for the manufacture of this compound involves reacting a 1-(diphenylmethyl)-piperazine with an omegahaloacetamide .


Molecular Structure Analysis

The molecular formula of “2-[4-(diphenylmethyl)-1-piperazinyl]quinoline” is C26H25N3 . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The key step in the synthesis of “2-[4-(diphenylmethyl)-1-piperazinyl]quinoline” includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The compound can also be prepared by hydrolyzing the corresponding amide or lower alkyl ester .


Physical And Chemical Properties Analysis

The average mass of “2-[4-(diphenylmethyl)-1-piperazinyl]quinoline” is 379.497 Da and its monoisotopic mass is 379.204834 Da .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-3-10-22(11-4-1)26(23-12-5-2-6-13-23)29-19-17-28(18-20-29)25-16-15-21-9-7-8-14-24(21)27-25/h1-16,26H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYLSNMAJMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzhydrylpiperazin-1-yl)quinoline

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